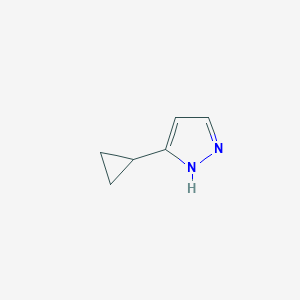

3-cyclopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWDVWSJMDFNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905214 | |

| Record name | 3-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-57-6, 1071497-79-4 | |

| Record name | 3-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropyl 1h Pyrazole and Its Derivatives

Classical Approaches in Pyrazole (B372694) Synthesis Applied to Cyclopropylpyrazole Frameworks

Traditional methods for pyrazole synthesis have been adapted to incorporate the cyclopropyl (B3062369) moiety, providing foundational routes to these important heterocyclic compounds.

Cyclocondensation Reactions of 1,3-Dicarbonyl Precursors with Hydrazines

A cornerstone in pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a method first described by Knorr in 1883. nih.gov This approach remains a straightforward and widely used method for preparing a variety of polysubstituted pyrazoles. nih.govmdpi.com The reaction involves the condensation of a hydrazine with a β-diketone, which can lead to the formation of two regioisomers. nih.gov

To synthesize 3-cyclopropyl-1H-pyrazoles, a 1,3-dicarbonyl precursor containing a cyclopropyl group is required. For instance, the reaction of a cyclopropyl-substituted β-diketone with hydrazine hydrate (B1144303) would yield the target cyclopropylpyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions, such as the solvent and the nature of the hydrazine derivative used. nih.gov For example, using a substituted hydrazine like methylhydrazine can result in a mixture of two different regioisomers. nih.govbeilstein-journals.org Researchers have explored various conditions to control the regioselectivity, with some success being found in aprotic dipolar solvents. nih.gov

| Precursor 1 | Precursor 2 | Product | Key Features |

| Cyclopropyl-β-diketone | Hydrazine Hydrate | 3-Cyclopropyl-1H-pyrazole | Direct formation of the cyclopropylpyrazole core. |

| 1,3-Diketone | Cyclopropyl Hydrazine | 1-Cyclopropyl-1H-pyrazole | Introduces the cyclopropyl group at the N1 position. |

| In situ generated 1,3-diketones | Hydrazines | Polysubstituted pyrazoles | One-pot synthesis allowing for rapid diversification. nih.govbeilstein-journals.orgorganic-chemistry.org |

1,3-Dipolar Cycloaddition Strategies Involving Diazo Compounds and Alkynes

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is another powerful tool for the synthesis of five-membered heterocyclic rings, including pyrazoles. researchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene. researchgate.netnih.gov

For the synthesis of 3-cyclopropyl-1H-pyrazoles, this strategy can be employed by reacting a cyclopropyl-containing alkyne with a diazo compound, or conversely, a cyclopropyl-containing diazo compound with an alkyne. The use of electron-poor diazocarbonyl compounds often requires activation of the alkyne, for example, with a Lewis acid. unisi.it The regioselectivity of the cycloaddition is a key consideration, and can be influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne. nih.gov In some cases, the reaction can proceed with high regioselectivity, yielding a single pyrazole isomer. nih.govnih.gov

| 1,3-Dipole | Dipolarophile | Product | Key Features |

| Diazo Compound | Cyclopropyl-alkyne | This compound derivative | Incorporates the cyclopropyl group from the alkyne. |

| Cyclopropyl-diazo Compound | Alkyne | This compound derivative | Incorporates the cyclopropyl group from the diazo compound. |

| Nitrile Imines | Trisubstituted bromoalkene | 1,3,4,5-Tetrasubstituted pyrazole | Utilizes an alkyne surrogate for regioselective synthesis. nih.gov |

Advanced Synthetic Strategies for Substituted Cyclopropylpyrazoles

Modern synthetic methods, particularly those employing transition metal catalysis, have enabled more sophisticated and efficient routes to functionalized cyclopropylpyrazoles. These methods offer greater control over substitution patterns and allow for the introduction of a wider range of functional groups.

Transition Metal-Catalyzed Coupling Reactions for N- and C-Functionalization of Pyrazole Rings

Transition metal-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These powerful methods have been applied to the functionalization of the pyrazole ring, providing access to a diverse array of derivatives.

Copper-catalyzed hydroamination has emerged as a valuable method for the synthesis of N-substituted pyrazoles. This reaction involves the addition of an N-H bond across a C-C multiple bond. In the context of cyclopropylpyrazoles, a notable application is the enantioselective addition of pyrazoles to cyclopropenes. This approach, utilizing an earth-abundant copper catalyst, allows for the preparation of chiral N-cyclopropyl pyrazoles under mild conditions with high levels of regio-, diastereo-, and enantiocontrol.

A key aspect of this methodology is the observed N2:N1 regioselectivity, which favors the more hindered nitrogen atom of the pyrazole ring. Experimental and DFT studies support a unique mechanism involving a five-centered aminocupration.

| Pyrazole Substrate | Cyclopropene Substrate | Catalyst System | Key Outcome |

| Various substituted pyrazoles | Substituted cyclopropenes | Earth-abundant copper catalyst | High regio-, diastereo-, and enantioselectivity for chiral N-cyclopropyl pyrazoles. |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and have been utilized in the synthesis and functionalization of cyclopropylpyrazole derivatives. mdpi.comnih.govyoutube.com These methods, such as the Suzuki-Miyaura coupling, allow for the introduction of various substituents onto the pyrazole core. mdpi.com

One application involves the direct arylation of pyrazole derivatives that already bear a cyclopropyl group at the C3-position. researchgate.net This allows for the late-stage functionalization of the cyclopropylpyrazole scaffold. Another approach is the palladium-catalyzed direct cyclopropylation of heterocycles, which can be used to introduce the cyclopropyl moiety onto a pre-existing pyrazole ring. nih.gov These reactions often exhibit high functional group tolerance and can proceed under relatively mild conditions. The choice of ligands for the palladium catalyst can be crucial for achieving high efficiency and selectivity in these transformations. mdpi.com

| Coupling Partners | Catalyst System | Product | Key Features |

| 3-Cyclopropyl-5-aminopyrazole and Aryl Halide | Palladium Catalyst | C4-Aryl-3-cyclopropyl-5-aminopyrazole | Direct C-H arylation of a cyclopropylpyrazole derivative. researchgate.net |

| Bromothiophene and Cyclopropylboronic acid | Pd(OAc)2 / SPhos | Cyclopropylthiophene | Demonstrates the utility of Suzuki-Miyaura coupling for introducing cyclopropyl groups, a method applicable to pyrazole synthesis. mdpi.com |

| Heterocycles (e.g., azoles) and Cyclopropyl Halide | Palladium Catalyst | Cyclopropyl-substituted Heterocycle | Direct cyclopropylation of the heterocyclic core. nih.gov |

Iron-Catalyzed Routes for Substituted Pyrazoles

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal-catalyzed reactions in organic synthesis. In the context of pyrazole synthesis, iron catalysts have demonstrated significant utility in facilitating the formation of substituted pyrazole rings.

One notable iron-catalyzed approach involves the reaction of diarylhydrazones with vicinal diols, which provides a regioselective pathway to 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org This method is valued for its ability to accommodate a broad range of substrates. organic-chemistry.org Another strategy employs an iron-based polyoxometalate catalyst, (NH₄)₃[FeMo₆O₁₈(OH)₆], for the efficient condensation cyclization of arylsulfonylhydrazines with diketones. tandfonline.com This heterogeneous catalyst is reusable and promotes the formation of functionalized pyrazoles in high yields. tandfonline.com

The synthesis of 1,3-di- and 1,3,5-trisubstituted pyrazoles can also be achieved from hydrazones and vicinal diols in a one-pot reaction catalyzed by iron(III) chloride. thieme-connect.com This process involves the in situ oxidation of vicinal diols to α-hydroxycarbonyl compounds, which then condense with the hydrazones. thieme-connect.com The use of inexpensive and readily available iron catalysts makes these methods attractive for large-scale synthesis. thieme-connect.com

| Catalyst | Reactants | Product | Key Features |

| Iron Catalyst | Diarylhydrazones and vicinal diols | 1,3- and 1,3,5-substituted pyrazoles | Regioselective, broad substrate scope organic-chemistry.org |

| (NH₄)₃[FeMo₆O₁₈(OH)₆] | Arylsulfonylhydrazines and diketones | Functionalized pyrazoles | Heterogeneous, reusable, high yields tandfonline.com |

| FeCl₃ | Hydrazones and vicinal diols | 1,3-Di- and 1,3,5-trisubstituted pyrazoles | One-pot, uses inexpensive materials thieme-connect.com |

Multicomponent Reactions (MCRs) for Diverse Cyclopropylpyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. mdpi.com These one-pot reactions are particularly well-suited for the synthesis of diverse libraries of substituted pyrazoles. mdpi.comnih.gov

A variety of MCRs have been developed for the synthesis of pyrazole derivatives. For instance, a three-component reaction involving aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate (Yb(PFO)₃), provides access to persubstituted pyrazoles. beilstein-journals.org Another approach utilizes the reaction of vinyl azides, aldehydes, and tosylhydrazine to afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively. organic-chemistry.org

The Ugi multicomponent reaction, an isocyanide-based MCR, has also been adapted for the synthesis of hybrid molecules containing both pyrazole and isoquinolone scaffolds. mdpi.com Furthermore, the one-pot reaction of 3-(2-bromoacetyl)coumarins, thiosemicarbazide, and substituted acetophenones leads to the formation of coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes. mdpi.com These examples highlight the power of MCRs in rapidly assembling complex and functionally diverse cyclopropylpyrazole derivatives. mdpi.comfrontiersin.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. In the synthesis of this compound and its derivatives, several green chemistry approaches have been successfully implemented.

Solvent-Free Techniques and Catalysis in Aqueous Media

Performing reactions in the absence of organic solvents or in aqueous media represents a significant step towards greener synthesis. Solvent-free, microwave-assisted synthesis has been reported for the reaction of phenyl glycidyl (B131873) ether with pyrazoles, leading to rapid and efficient product formation. mdpi.com Similarly, the synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxy-substituted phenyl) propane-1,3-dione has been achieved under solvent-free conditions using microwave irradiation and a solid support. bohrium.com

Aqueous media also provides an environmentally friendly alternative. A three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride, or a four-component reaction with the addition of ethyl cyanoacetate, can be carried out in water to produce 1H-pyrazole and pyrazolo[3,4-b]pyridine derivatives. preprints.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. heteroletters.org This technology has been widely applied to the synthesis of pyrazole derivatives. dergipark.org.trresearchgate.netnih.gov

For example, the synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved through a microwave-mediated reaction of 3-aminocrotononitrile (B73559) or an appropriate α-cyanoketone with an aryl hydrazine in aqueous HCl. nih.gov This method offers short reaction times (10-15 minutes) and high yields (70-90%). nih.gov Another example is the one-pot, three-component synthesis of pyrazolone (B3327878) derivatives under solvent-free microwave irradiation. mdpi.com

| Green Chemistry Approach | Reactants | Product | Key Features |

| Solvent-Free, Microwave-Assisted | Phenyl glycidyl ether and pyrazoles | Substituted propan-2-ols | Rapid, efficient mdpi.com |

| Aqueous Media | Enaminones, benzaldehyde, hydrazine-HCl, (ethyl cyanoacetate) | 1H-pyrazole and pyrazolo[3,4-b]pyridine derivatives | Environmentally friendly preprints.org |

| Microwave-Assisted | 3-Aminocrotononitrile and aryl hydrazine | 1-Aryl-1H-pyrazole-5-amines | Short reaction times, high yields nih.gov |

Regioselective Synthesis of this compound Isomers and Analogues

The regioselective synthesis of substituted pyrazoles is a critical challenge, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to mixtures of isomers. Several strategies have been developed to control the regioselectivity of pyrazole formation.

One approach involves the 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals to provide 3,5-disubstituted pyrazoles. thieme.de Another method for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles involves the reaction of N-arylhydrazones with nitroolefins. organic-chemistry.org This reaction proceeds with excellent regioselectivity due to the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. organic-chemistry.org

Furthermore, the condensation of an aryl hydrochloride hydrazine with 1,3-diketones in aprotic dipolar solvents has been shown to provide better regioselectivity for the synthesis of 1,3-substituted 1-arylpyrazoles compared to reactions in protic solvents. nih.gov The development of these regioselective methods is crucial for accessing specific isomers of this compound and its analogues for structure-activity relationship studies.

Emerging Methodologies in Cyclopropylpyrazole Functionalization

Beyond the initial construction of the pyrazole ring, the functionalization of the cyclopropylpyrazole core is essential for fine-tuning its properties. Emerging methodologies are continually being developed to introduce a wide range of functional groups onto the pyrazole scaffold.

Tandem catalytic cross-coupling/electrocyclization reactions of enol triflates and diazoacetates have been shown to be a powerful method for the synthesis of 3,4,5-trisubstituted pyrazoles with a high degree of structural complexity. nih.gov This approach allows for the introduction of various substituents at different positions of the pyrazole ring.

Another area of development is the one-pot, three-component synthesis of 3,5-disubstituted 1H-pyrazoles, which involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes. organic-chemistry.org This method tolerates various functional groups and sterically hindered substrates. As the field of organic synthesis continues to advance, new and innovative methods for the functionalization of cyclopropylpyrazoles are expected to emerge, further expanding the chemical space accessible to medicinal chemists and materials scientists.

Mechanistic Investigations of Chemical Transformations Involving 3 Cyclopropyl 1h Pyrazole

Reaction Mechanisms of Ring-Forming Pyrazole (B372694) Syntheses

The synthesis of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be achieved through various synthetic strategies. nih.govmdpi.comglobalresearchonline.net The most prominent methods for constructing pyrazole cores, including 3-cyclopropyl-1H-pyrazole, are cyclocondensation reactions and 1,3-dipolar cycloadditions. nih.govresearchgate.netnih.gov

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most classically represented by the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This pathway involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.govbeilstein-journals.org To synthesize this compound via this route, the key precursor would be a 1,3-dicarbonyl compound bearing a cyclopropyl (B3062369) group, such as 1-cyclopropyl-1,3-butanedione.

The general mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Hydrazone Formation: This is followed by dehydration to form a hydrazone intermediate.

Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered heterocyclic intermediate.

Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. mdpi.comnih.gov

Modern variations of this method often utilize multicomponent reactions where the 1,3-dicarbonyl compound is generated in situ. nih.govbeilstein-journals.org For instance, enolates can react with carboxylic acid chlorides to form the necessary 1,3-diketone, which is then immediately trapped by hydrazine in a one-pot process to yield the pyrazole. nih.govbeilstein-journals.org Another significant pathway is the reaction of α,β-unsaturated ketones with hydrazines. researchgate.netnih.gov The mechanism involves an initial Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and oxidation or elimination to afford the pyrazole. nih.gov

| Cyclocondensation Approach | Key Precursors | General Mechanism Steps |

| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | Nucleophilic attack, hydrazone formation, intramolecular cyclization, dehydration/aromatization. nih.govbeilstein-journals.org |

| From α,β-Unsaturated Ketones | α,β-Unsaturated ketone + Hydrazine | Michael addition, intramolecular cyclization, dehydration/aromatization. researchgate.netnih.gov |

| Multicomponent Reaction | Enolate + Acyl Chloride + Hydrazine | In situ formation of 1,3-dicarbonyl followed by standard cyclocondensation. nih.gov |

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.orgfrontiersin.org This reaction involves the addition of a 1,3-dipole to a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org

For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrilimines. nih.govfrontiersin.orgrsc.org To form a 3-cyclopropyl-substituted pyrazole, the reaction would typically involve a cyclopropyl-containing dipolarophile reacting with a diazo compound, or a cyclopropyl-containing diazo compound reacting with a simple alkyne.

The mechanism is generally considered a concerted, pericyclic [3+2] cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.org

Generation of the 1,3-Dipole: Diazo compounds can be generated in situ from precursors like tosylhydrazones to mitigate handling risks. nih.gov Nitrilimines are also typically generated in situ from arylhydrazones. nih.gov

Concerted Cycloaddition: The 1,3-dipole and the dipolarophile (e.g., an alkyne) approach each other, and the π-electrons of both systems rearrange in a single transition state to form two new sigma bonds, resulting in a five-membered ring. nih.gov

Aromatization: If the initial product is a pyrazoline (from an alkene dipolarophile), a subsequent oxidation or elimination step is required to form the aromatic pyrazole. When an alkyne is used as the dipolarophile, the pyrazole is formed directly. wikipedia.org

The regioselectivity of the cycloaddition is a critical aspect and is governed by the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. wikipedia.org

| 1,3-Dipole | Dipolarophile | Intermediate Product | Final Product |

| Diazo Compound | Alkyne | - | Pyrazole frontiersin.org |

| Diazo Compound | Alkene | Pyrazoline | Pyrazole (after oxidation) nih.gov |

| Nitrilimine | Alkyne/Alkene | Pyrazoline | Pyrazole (after oxidation) nih.govrsc.org |

Reactivity Profile of the Cyclopropyl Moiety in Pyrazole Derivatives

The cyclopropyl group is not merely a passive substituent; its unique electronic and steric properties, stemming from significant ring strain, influence the reactivity of the attached pyrazole ring and can itself be a site of chemical transformation. stackexchange.combeilstein-journals.org

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.org These reactions can proceed through different mechanistic pathways, often triggered by electrophiles, Lewis acids, or radical initiators. beilstein-journals.orgsnnu.edu.cn

Lewis Acid-Catalyzed Opening: In donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, ring-opening is readily facilitated by a Lewis acid. snnu.edu.cn The Lewis acid coordinates to the electron-withdrawing group (conceptually, the pyrazole ring could act as one), polarizing the cyclopropane C-C bonds and facilitating nucleophilic attack, which leads to cleavage of the ring. snnu.edu.cn

Radical-Mediated Opening: Ring-opening can also occur via a radical pathway. beilstein-journals.org For instance, a radical can add to a site adjacent to the cyclopropyl ring, forming a cyclopropyl-substituted radical intermediate. This intermediate can then undergo rapid ring-opening to form a more stable, linear alkyl radical, which can proceed to further reactions. beilstein-journals.org

Electrophilic Ring-Opening: Electrophiles can attack the cyclopropane ring, which has partial double-bond character, leading to a carbocationic intermediate that is subsequently trapped by a nucleophile, resulting in a ring-opened product. rsc.org

The specific pathway and the regioselectivity of the ring cleavage are highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions employed. rsc.org

The cyclopropyl group exerts a significant electronic influence on adjacent π-systems, such as the pyrazole ring. Due to the high p-character of its C-C bonds, the cyclopropyl group can act as a good π-electron donor, participating in conjugation in a manner similar to a vinyl group. stackexchange.com

This electronic donation can affect the reactivity of the pyrazole ring in several ways:

Electrophilic Aromatic Substitution: The electron-donating nature of the cyclopropyl group can increase the electron density of the pyrazole ring, potentially activating it towards electrophilic substitution. The primary site of substitution on the pyrazole ring is typically the C4 position. globalresearchonline.net

Acidity/Basicity: The electronic properties of the cyclopropyl group can modulate the acidity of the N-H proton and the basicity of the sp²-hybridized nitrogen atom in the pyrazole ring. globalresearchonline.net

Conformational Effects: The presence of substituents on the pyrazole ring can influence the conformation of an attached vinyl group, and by analogy, the cyclopropyl group's orientation relative to the pyrazole ring can be similarly affected, which in turn can impact its conjugative ability. mdpi.com

There is ongoing debate about the extent to which a cyclopropane ring can transmit conjugation, with some studies suggesting it is more effective in excited states or during chemical reactions than in the ground state. stackexchange.com

Tautomerism and Isomerization in this compound Systems

For N-unsubstituted pyrazoles with different substituents at the C3 and C5 positions, the phenomenon of annular tautomerism is a key characteristic.

This involves the migration of the proton between the two ring nitrogen atoms, leading to an equilibrium between two different tautomeric forms. fu-berlin.deresearchgate.net In the case of this compound, it exists in equilibrium with its tautomer, 5-cyclopropyl-1H-pyrazole.

This compound ⇌ 5-cyclopropyl-1H-pyrazole

This tautomeric equilibrium is a rapid process at room temperature on the NMR timescale. researchgate.net The position of the equilibrium (i.e., the ratio of the two tautomers) is influenced by several factors:

Nature of Substituents: The electronic properties of the substituents on the ring play a crucial role. Studies on other 3(5)-substituted pyrazoles have shown that the equilibrium can favor one tautomer over the other. fu-berlin.denih.gov For instance, in 3(5)-phenylpyrazoles, the 3-phenyl tautomer is generally the major form in solution. fu-berlin.de

Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer preferentially through intermolecular interactions. fu-berlin.denih.gov

Temperature: Low-temperature NMR studies can sometimes "freeze out" the equilibrium, allowing for the observation and quantification of individual tautomers. fu-berlin.de

Physical State: In the solid state, one tautomer is typically present exclusively, often dictated by crystal packing forces and intermolecular hydrogen bonding. fu-berlin.denih.gov

Beyond prototropic tautomerism, other isomerization processes are relevant in pyrazole chemistry. For example, thermal isomerization of N-protected pyrazoles has been reported. In one study, 5-alkyl-1-(tetrahydropyran-2-yl)pyrazoles were shown to isomerize thermally to the more stable 3-alkyl-1-(tetrahydropyran-2-yl) isomer, providing a green alternative to acid-catalyzed protection-deprotection sequences. rsc.org

| Isomerism Type | Description | Influencing Factors |

| Annular Tautomerism | Rapid proton migration between N1 and N2. | Substituents, solvent, temperature, physical state. fu-berlin.deresearchgate.netnih.gov |

| Thermal Isomerization | Conversion of one regioisomer to another under heat. | Temperature, nature of protecting group. rsc.org |

Annular Prototropic Tautomerism

A fundamental characteristic of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two distinct but energetically similar tautomeric forms. nih.gov In the case of this compound, this equilibrium can be represented as the interconversion between this compound and 5-cyclopropyl-1H-pyrazole.

The mechanism of this interconversion can proceed through several pathways. In the gas phase or in non-polar solvents, an intramolecular proton transfer is possible, though it is generally associated with a high activation energy. nih.gov More commonly, in protic solvents or in the presence of other pyrazole molecules, the proton transfer is facilitated by intermolecular interactions. This can occur through a concerted mechanism involving a solvent molecule acting as a proton shuttle or through the formation of dimeric or oligomeric structures where one pyrazole molecule acts as a proton donor and another as an acceptor. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are invaluable in studying this dynamic process. In many instances, the rate of interconversion between the tautomers is rapid on the NMR timescale, leading to time-averaged signals for the C3/C5 and N1/N2 positions. However, at low temperatures, it is sometimes possible to slow down the exchange rate sufficiently to observe distinct signals for each tautomer, allowing for the determination of their relative populations. fu-berlin.de

Impact of Substitution on Tautomeric Equilibria

The position of the tautomeric equilibrium in substituted pyrazoles is highly sensitive to the electronic nature of the substituent at the C3 (or C5) position. The substituent can influence the relative stability of the two tautomers by altering the electron density and acidity of the N-H proton and the basicity of the pyridinic nitrogen.

Based on studies of other 3-substituted pyrazoles, it is possible to predict the likely influence of the cyclopropyl group on the tautomeric equilibrium. For instance, electron-donating groups, such as a methyl group, have been shown to favor the tautomer where the substituent is at the 3-position. nih.gov This preference can be attributed to the stabilization of the adjacent nitrogen atom through an inductive effect.

Conversely, electron-withdrawing groups, such as a nitro or trifluoromethyl group, tend to favor the tautomer where the substituent is at the 5-position. nih.govresearchgate.net This is because the electron-withdrawing group increases the acidity of the N-H proton, making it more favorable for the proton to reside on the nitrogen further away from the substituent.

Given the generally electron-donating nature of the cyclopropyl group, it is hypothesized that the tautomeric equilibrium for this compound would favor the This compound form over the 5-cyclopropyl-1H-pyrazole form. However, the precise equilibrium constant would also be influenced by steric factors and the solvent environment.

The following table summarizes the general trends observed for the influence of substituent electronic effects on pyrazole tautomerism, which can be used to infer the behavior of this compound.

| Substituent at C3 | Electronic Effect | Favored Tautomer |

| -CH₃ | Electron-donating | 3-substituted |

| -NH₂ | Electron-donating | 3-substituted |

| -Ph | Weakly electron-donating/withdrawing | Mixture, often favoring 3-substituted |

| -NO₂ | Electron-withdrawing | 5-substituted |

| -CF₃ | Strongly electron-withdrawing | 5-substituted |

| -c-C₃H₅ (predicted) | Weakly electron-donating | 3-substituted |

Mechanistic Studies of Specific Derivatization Reactions of this compound

The reactivity of the pyrazole ring is characterized by its susceptibility to both electrophilic and nucleophilic attack, as well as reactions at the ring nitrogen atoms. The presence of the cyclopropyl group at the 3-position can influence the regioselectivity and rate of these reactions through both steric and electronic effects. While specific mechanistic studies on the derivatization of this compound are scarce, the general reactivity patterns of pyrazoles provide a framework for understanding its likely chemical behavior.

One of the most common derivatization reactions of N-unsubstituted pyrazoles is N-alkylation . This reaction typically proceeds via a nucleophilic attack of one of the ring nitrogen atoms on an alkyl halide or another electrophilic alkylating agent. In the case of this compound, alkylation can lead to two isomeric products: 1-alkyl-3-cyclopropyl-1H-pyrazole and 1-alkyl-5-cyclopropyl-1H-pyrazole. The ratio of these products is dependent on several factors, including the nature of the alkylating agent, the reaction conditions (solvent, temperature, base), and the electronic and steric properties of the C3 substituent.

The cyclopropyl group, being relatively small, is not expected to exert a significant steric hindrance to the approach of the alkylating agent to the adjacent N1 nitrogen. However, its electron-donating nature may slightly increase the nucleophilicity of the N1 nitrogen, potentially favoring the formation of the 1,3-disubstituted product.

Another important class of reactions is electrophilic substitution at the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C4 position, which has the highest electron density. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

The mechanism of these reactions involves the attack of an electrophile on the C4 position to form a sigma complex (arenium ion), followed by the loss of a proton to restore aromaticity. The electron-donating cyclopropyl group at the C3 position would be expected to activate the ring towards electrophilic attack, thereby increasing the rate of substitution at the C4 position compared to unsubstituted pyrazole.

The table below outlines some potential derivatization reactions of this compound and the predicted major products based on established pyrazole reactivity.

| Reaction Type | Reagents | Predicted Major Product(s) |

| N-Alkylation | R-X, Base | 1-Alkyl-3-cyclopropyl-1H-pyrazole and 1-Alkyl-5-cyclopropyl-1H-pyrazole |

| Nitration | HNO₃/H₂SO₄ | 3-Cyclopropyl-4-nitro-1H-pyrazole |

| Bromination | Br₂, Acetic Acid | 4-Bromo-3-cyclopropyl-1H-pyrazole |

| Acylation | RCOCl, AlCl₃ | 4-Acyl-3-cyclopropyl-1H-pyrazole |

It is important to emphasize that these predictions are based on general principles of pyrazole chemistry and the known electronic properties of the cyclopropyl group. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to definitively elucidate the reaction pathways and product distributions for the derivatization of this compound.

Applications of 3 Cyclopropyl 1h Pyrazole in Medicinal Chemistry Research

Pharmacological Activities of 3-Cyclopropyl-1H-Pyrazole Derivatives

Derivatives of this compound have been synthesized and evaluated for a wide array of biological activities. The unique structural features of the cyclopropyl (B3062369) group, combined with the versatile pyrazole (B372694) core, have led to the discovery of potent agents targeting various biological pathways involved in a multitude of diseases.

Anticancer Potential and Antitumor Mechanisms

The quest for novel anticancer agents has led researchers to explore the potential of this compound derivatives. These compounds have demonstrated promising antiproliferative effects through various mechanisms of action.

One area of investigation has focused on their ability to interact with DNA. A study on novel 1H-pyrazole-3-carboxamide derivatives, including a compound featuring a cyclopropyl group, explored their antitumor mechanisms by investigating their DNA-binding interactions. nih.gov The compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5), was found to have the highest DNA-binding affinity among the synthesized derivatives, with a binding constant (K) of 1.06×10(5) M(-1). nih.gov Further experiments revealed that pym-5 could significantly decrease the emission intensity of the ethidium (B1194527) bromide-calf thymus DNA complex, indicating a strong interaction that affects DNA conformation. nih.gov Moreover, this derivative demonstrated the ability to cleave supercoiled plasmid pBR322 DNA, suggesting that DNA could be a potential therapeutic target for this class of pyrazole derivatives. nih.gov

Table 1: DNA-Binding Affinity of a this compound Derivative

| Compound | DNA-Binding Affinity (K) |

|---|---|

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | 1.06×10(5) M(-1) |

Data sourced from a study on the DNA-binding interaction of novel 1H-pyrazole-3-carboxamide derivatives. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of pyrazole have long been recognized for their anti-inflammatory and analgesic properties, with celecoxib (B62257) being a well-known example. Research into this compound derivatives has also shown potential in this therapeutic area.

A novel pyrazole derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), has been investigated for its pharmacological profile as a non-steroidal anti-inflammatory and analgesic compound. nih.gov In assays using recombinant human cyclooxygenase enzymes, FR140423 was found to be 150 times more selective for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) in inhibiting prostaglandin (B15479496) E2 formation. nih.gov Oral administration of this compound in animal models led to a dose-dependent reduction in carrageenin-induced paw edema and adjuvant arthritis, with potency two- to three-fold greater than indomethacin. nih.gov Notably, unlike indomethacin, FR140423 did not cause gastric mucosal lesions. nih.gov

In terms of analgesic effects, FR140423 demonstrated dose-dependent anti-hyperalgesic effects in a yeast-induced hyperalgesia model, showing five-fold greater potency than indomethacin. nih.gov It also increased the pain threshold in non-inflamed paws and exhibited an analgesic effect in the tail-flick test, an effect that was blocked by the mu-opioid antagonist naloxone, suggesting a unique mechanism of action for a selective COX-2 inhibitor. nih.gov

Antimicrobial and Antifungal Efficacy

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Derivatives of this compound have been synthesized and evaluated for their potential to combat microbial infections.

A series of novel pyrazole-4-carboxamide derivatives were synthesized and tested for their antimicrobial and antitubercular activities. japsonline.com The study found that compounds with electron-donating groups showed noticeable inhibition of bacterial growth against both Gram-positive and Gram-negative strains, as well as the tested fungal strains. japsonline.com

Another study focused on novel pyrazole carboxamide and niacinamide derivatives containing a benzimidazole (B57391) moiety, which were evaluated for their in vitro antifungal activity against four phytopathogenic fungi. researchgate.net Some of these compounds exhibited good antifungal activity against Botrytis cinerea. researchgate.net

Furthermore, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and their antifungal activity was evaluated in vitro against several phytopathogenic fungi. nih.gov While most of the synthesized compounds showed some level of antifungal activity, the isoxazolol pyrazole carboxylate 7ai demonstrated significant activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov

Table 2: Antifungal Activity of a Pyrazole Derivative

| Compound | Fungus | EC50 (μg/mL) |

|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | R. solani | 0.37 |

Data from a study on the antifungal activity of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives. nih.gov

Enzyme Inhibition Studies (e.g., α-Glucosidase, Kinase Inhibitors)

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Derivatives of this compound have been investigated as inhibitors of various enzymes, including kinases, which are crucial in cancer and inflammatory diseases.

A fragment-based discovery approach led to the identification of the pyrazol-4-yl urea (B33335) derivative, AT9283, which contains a 1-cyclopropyl-1H-pyrazole moiety. acs.orgacs.org This compound was found to be a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases, as well as other kinases like JAK2 and Abl (T315I). acs.org The optimization of this scaffold resulted in a clinical candidate with demonstrated in vivo efficacy in mouse xenograft models. acs.org

Another study focused on the design and synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov Among the synthesized compounds, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile exhibited the highest inhibitory activity against JNK3 with an IC50 value of 227 nM. nih.gov Kinase profiling of a related compound showed high selectivity for JNK3 over 37 other kinases. nih.gov

Table 3: Kinase Inhibitory Activity of this compound Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| AT9283 | Aurora A/B | ~3 |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile | JNK3 | 227 |

Data sourced from studies on multitargeted and selective kinase inhibitors. acs.orgnih.gov

Antiviral and Antioxidant Activities

The broad biological activity of pyrazole derivatives extends to antiviral and antioxidant effects. Research in this area has explored the potential of these compounds to combat viral infections and oxidative stress.

Another study focused on the design and synthesis of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. nih.gov Several of the synthesized pyrazoline and isoxazoline (B3343090) derivatives showed excellent radical scavenging activity in various assays, comparable to standard antioxidants like ascorbic acid. nih.gov

Other Therapeutic Areas (e.g., Antidepressant, Anticonvulsant)

The pharmacological versatility of this compound derivatives has led to their investigation in other therapeutic areas, including the central nervous system.

A study on the synthesis of novel pyrazole derivatives explored their antidepressant and anticonvulsant activities. minia.edu.eg The antidepressant activity was evaluated using the tail suspension behavioral despair test in mice. minia.edu.eg The study found that several of the synthesized pyrazole derivatives exhibited significant antidepressant activity, with some compounds showing activity nearly twice that of the reference drug imipramine (B1671792) at the same dose. minia.edu.eg In anticonvulsant testing against pentylenetetrazole (PTZ)-induced seizures, some pyrazolone (B3327878) derivatives showed a remarkable protective effect, with activity close to that of phenobarbital (B1680315) sodium. minia.edu.eg

Another study synthesized a series of 1,3,5-trisubstituted pyrazolines and evaluated their antidepressant and anticonvulsant activities. scispace.com The antidepressant effects were assessed using the forced swimming test, while anticonvulsant properties were determined through maximal electroshock (MES) and subcutaneous metrazol (scMet) tests. scispace.com Several of the synthesized compounds demonstrated activities equivalent to or higher than the reference drugs pargyline (B1678468) hydrochloride and tranylcypromine (B92988) sulfate. scispace.com

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

Impact of Substituents on Biological Activity Profiles

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For analogues of this compound, SAR investigations have revealed that the nature and position of various substituents on the pyrazole core and its associated phenyl rings significantly influence their therapeutic potential.

Research into diaryl-pyrazole derivatives containing the cyclopropyl moiety as cannabinoid 1 (CB1) receptor antagonists has demonstrated the critical role of substituents on the pyrazole ring. nih.gov Thorough SAR studies led to the optimization of these substituents, resulting in the identification of novel CB1 antagonists with high binding affinities (Ki ≤ 5 nM). nih.gov For instance, the non-planarity of the tricyclic system in certain 4,5-dihydro-1H-benzo(g)indazole-3-carboxamides, which incorporate a cyclopropyl-pyrazole scaffold, was found to be important for achieving high binding affinity and selectivity for CB1 over CB2 receptors. mdpi.com

The impact of substituents extends to enzyme inhibition as well. In the development of inhibitors for meprin α and β, the introduction of different sized residues at the N1-position of a 3,5-diphenylpyrazole (B73989) scaffold showed varied effects. While unsubstituted N1-pyrazoles showed high activity, the introduction of lipophilic moieties like methyl or phenyl groups led to a decrease in activity against both meprin α and β. scispace.com Conversely, in other series, substitution at different positions of the pyrazole ring has been shown to be a key determinant of biological activity. researchgate.net For example, in a series of anti-inflammatory compounds, electron-withdrawing groups were found to be important for developing highly potent agents. nih.gov Specifically, the substitution of a trifluoromethyl group on both a benzene (B151609) ring and the pyrazole ring of certain amides resulted in particularly good stabilization within the cyclooxygenase-2 (COX-2) active site. researchgate.net

The position of the substituent is also crucial. Studies on pyrazole derivatives as modulators of nociceptive targets found that para substitution on a phenyl ring improved interaction with peripheral opioid receptors, whereas ortho substitution diminished affinity for the acid-sensing ion channel subtype 1α (ASIC-1α). nih.gov

| Scaffold/Series | Target | Substituent Modification | Impact on Biological Activity |

|---|---|---|---|

| Diaryl-pyrazole-3-carboxamides | CB1 Receptor | Optimization of pyrazole substituents | Led to antagonists with Ki ≤ 5 nM. nih.gov |

| 4,5-dihydro-1H-benzo(g)indazole | CB1/CB2 Receptors | Non-planar tricyclic system | Increased CB1 affinity and selectivity over CB2. mdpi.com |

| 3,5-diphenylpyrazole | Meprin α and β | N1-substitution with methyl or phenyl groups | Decreased inhibitory activity. scispace.com |

| Pyrazole-based amides | COX-2 Enzyme | Trifluoromethyl group on benzene and pyrazole rings | Enhanced stabilization in the active site. researchgate.net |

| Phenyl-pyrazole derivatives | Opioid Receptors / ASIC-1α | Para-substitution on phenyl ring | Improved interaction with opioid receptors. nih.gov |

Rational Drug Design Strategies Based on the this compound Scaffold

The this compound scaffold is considered a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the rational design of new therapeutic agents targeting a wide array of biological targets. nih.govnih.gov Its unique steric and electronic properties, conferred in part by the cyclopropyl group, make it a valuable building block in drug discovery. smolecule.com This scaffold is frequently utilized as a molecular template to synthesize novel compounds with desired pharmacological profiles. researchgate.net

A key strategy in rational drug design involves computational methods like molecular docking to predict the binding of ligands to the active sites of enzymes or receptors. Based on the structure of previously synthesized β-hydroxy-β-arylpropanoic acids, researchers designed new pyrazole-containing amides as potential COX-2 inhibitors. researchgate.net Docking studies predicted that these amides would form interactions within the COX-2 active site reminiscent of the selective inhibitor celecoxib, making them attractive targets for synthesis and further testing. researchgate.net

Another common design strategy is the modification of a known active compound or "lead." In the search for potent CB1 antagonists, various diaryl-pyrazole derivatives incorporating the cyclopropyl moiety were synthesized and systematically modified to optimize their receptor binding affinities and metabolic stability. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of rational drug design, allowing for the fine-tuning of a molecule's properties. The pyrazole scaffold has proven to be a remarkable tool in this process, leading to the development of compounds for diverse therapeutic areas, including cancer, inflammation, and obesity. nih.govnih.govglobalresearchonline.net

Mechanism of Action Studies at a Molecular Level

Understanding the mechanism of action at a molecular level is crucial for the development of targeted therapies. Studies on this compound and its analogues have elucidated their interactions with specific receptors and enzymes, as well as their influence on broader cellular pathways.

Receptor Binding and Modulation

A significant area of research for cyclopropyl-pyrazole derivatives has been their activity as modulators of cannabinoid receptors.

Cannabinoid Receptor 1 (CB1): Extensive research has focused on developing diaryl-pyrazole derivatives containing cyclopropyl groups as potent and selective CB1 receptor antagonists. nih.gov These compounds are designed to bind to the CB1 receptor, blocking the effects of endogenous cannabinoids. SAR studies have identified compounds with high binding affinity, such as 5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamide, which exhibited a K(i) value of 5 nM or less. nih.gov

Cannabinoid Receptor 2 (CB2): The 1,4-dihydroindeno(1,2-c)pyrazole scaffold, which can incorporate a cyclopropyl group, has been shown to be particularly suitable for generating ligands that interact with the CB2 receptor. mdpi.com While many compounds in this class show a preference for CB2, modifications to the scaffold can shift selectivity. For instance, altering the planarity of the tricyclic system can significantly increase CB1 affinity, demonstrating the subtle structural changes that can modulate receptor selectivity. mdpi.com

| Compound Series | Receptor Target | Observed Effect | Key Findings |

|---|---|---|---|

| Cyclopropyl containing diaryl-pyrazole-3-carboxamides | CB1 | Antagonism | Identified compounds with Ki ≤ 5 nM. nih.gov |

| 1,4-dihydroindeno(1,2-c)pyrazoles | CB1 / CB2 | Modulation (Antagonism) | Planar scaffolds favor CB2 affinity; non-planar systems increase CB1 affinity. mdpi.com |

Enzyme Active Site Interactions

The pyrazole scaffold is a key component of many enzyme inhibitors. nih.govglobalresearchonline.net Molecular docking studies have provided detailed insights into how these compounds interact with the active sites of target enzymes.

For inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, pyrazole derivatives have been designed to mimic the binding of selective inhibitors like celecoxib. researchgate.net Docking simulations showed that the pyrazole ring of designed amides occupies a specific region (P1) of the COX-2 active site, forming hydrophilic interactions with the amino acid residue Tyr355. researchgate.net A trifluoromethyl group on the pyrazole ring can form a hydrogen bond with Arg120, while another substituent on an attached benzene ring interacts with Tyr385 in a different pocket (P2). researchgate.net These specific interactions are crucial for the compound's inhibitory activity. Similarly, other studies have identified interactions between pyrazole-based inhibitors and key residues in the COX-2 active site, such as Arg106 and Tyr341, conferred by substituents like methoxy (B1213986) groups. nih.gov These findings highlight the ability of the pyrazole scaffold to correctly orient functional groups for optimal interaction within an enzyme's catalytic site.

Cellular Pathway Modulation

Beyond direct interaction with a single receptor or enzyme, this compound analogues can exert their effects by modulating complex cellular pathways, particularly those involved in cell death and survival.

Apoptosis and Cell Cycle Arrest: Several pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov One study on triple-negative breast cancer cells found that a pyrazole derivative induced apoptosis through the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can lead to the oxidative destruction of cellular components, ultimately triggering the caspase-dependent apoptotic pathway. nih.gov The same compound was also found to cause cell cycle arrest in the S phase. nih.gov Another mechanistic study revealed that a 3,5-diaryl-1H-pyrazole derivative initiated apoptosis by inhibiting the protein kinase B (Akt) signaling pathway, a key pathway for cell survival. researchgate.net This inhibition led to the activation of the mitochondrial apoptotic pathway, evidenced by the activation of caspase-9 and caspase-3. researchgate.net

Innate Immunity Pathways: The pyrazole moiety has also been incorporated into compounds that modulate immune signaling. A pyrazole-containing small molecule was identified as an antagonist of the cGAS-STING pathway, a critical component of the innate immune system. purdue.edu By binding to STING, the compound effectively suppresses the production of type-1 interferon, suggesting its potential as an anti-inflammatory agent for autoimmune diseases driven by persistent STING activation. purdue.edu

Metabolic Pathways: The mechanism of action of certain pyrazole derivatives also involves the modulation of cellular metabolism. In endothelial cells, new pyrazole compounds were shown to affect aerobic metabolism. A pro-oxidative stimulus decreased oxygen consumption and ATP synthesis; the pyrazole compounds were able to counteract these effects, demonstrating antioxidant activity at a cellular level. nih.gov

Emerging Trends in Drug Discovery Utilizing the Cyclopropylpyrazole Scaffold

The cyclopropylpyrazole scaffold is at the forefront of innovative drug discovery, with researchers leveraging its unique structural and physicochemical properties to design next-generation therapeutics. Emerging trends indicate a strategic shift towards precision medicine, the development of novel drug modalities, and the targeting of complex diseases. The metabolic stability often associated with the pyrazole ring, combined with the conformational constraints and lipophilicity imparted by the cyclopropyl group, makes this scaffold particularly attractive for developing highly selective and potent drug candidates.

Key trends include the scaffold's application in targeted cancer therapy, particularly as protein kinase inhibitors. A notable area of research involves the synthesis of novel this compound derivatives with significant antiproliferative effects. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has been synthesized and evaluated for their ability to inhibit breast cancer cell proliferation.

Furthermore, the integration of computational methods, such as molecular docking and virtual screening, is accelerating the identification and optimization of cyclopropylpyrazole-based compounds for a variety of therapeutic targets. These computational approaches, combined with structure-activity relationship (SAR) studies, facilitate the rational design of molecules with enhanced efficacy and selectivity.

Another significant trend is the incorporation of the cyclopropylpyrazole scaffold into advanced therapeutic platforms, such as proteolysis-targeting chimeras (PROTACs) and targeted covalent inhibitors (TCIs). These strategies represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven pharmacology, which can offer advantages in terms of potency and duration of action.

The evolution of clinical trial designs to incorporate precision medicine principles is also impacting the development of drugs based on this scaffold. As our understanding of the molecular drivers of disease deepens, there is a move towards patient-centric and biomarker-driven trials, which is well-suited for the highly targeted nature of many cyclopropylpyrazole-based drug candidates.

Detailed Research Findings

Recent studies have highlighted the potential of cyclopropylpyrazole derivatives in oncology. A study focused on the synthesis and in-vitro evaluation of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives against breast cancer cell lines demonstrated promising antiproliferative activity. The research underscored the importance of the N-terminal pyrazole ring structure in this activity. The table below summarizes the key characteristics of the synthesized compounds.

| Compound Series | Scaffold | Therapeutic Target | Key Findings | Reference |

|---|---|---|---|---|

| 9(a-h) | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine | Breast Cancer Cell Proliferation (MCF-7) | Several compounds exhibited significant growth inhibitory effects against the cancer cell line. SAR studies indicated the N-terminal pyrazole structure is crucial for antiproliferative activity. |

The broader pyrazole scaffold, to which this compound belongs, is a cornerstone in the development of numerous approved drugs, including kinase inhibitors used in cancer treatment. This success provides a strong rationale for the continued exploration of cyclopropyl-substituted pyrazoles in this therapeutic area. The development of targeted covalent inhibitors and PROTACs represents a particularly exciting frontier. Covalent PROTACs, which combine the features of TCIs and PROTACs, have the potential to expand the druggable proteome and offer enhanced selectivity. The table below outlines these emerging drug discovery platforms.

| Drug Discovery Platform | Mechanism of Action | Potential Advantages for Cyclopropylpyrazole Scaffold | Reference |

|---|---|---|---|

| Targeted Covalent Inhibitors (TCIs) | Form a covalent bond with the target protein, leading to irreversible inhibition. | Increased potency, prolonged duration of action, and potential for higher selectivity by targeting less conserved residues. | |

| Proteolysis-Targeting Chimeras (PROTACs) | Heterobifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system. | Ability to target "undruggable" proteins, catalytic mode of action, and potential to overcome resistance mechanisms. | |

| Covalent PROTACs | Combine the covalent binding of a TCI with the protein degradation mechanism of a PROTAC. | Potential for enhanced selectivity and a durable pharmacological effect. |

Computational and Theoretical Studies of 3 Cyclopropyl 1h Pyrazole

Quantum Chemical Calculations on 3-Cyclopropyl-1H-Pyrazole

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a balance of computational efficiency and accuracy for analyzing the electronic structure and properties of organic molecules like this compound. eurasianjournals.com

Electronic Structure Analysis

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For pyrazole (B372694) derivatives, DFT calculations are commonly employed to determine key electronic parameters. eurasianjournals.comnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

In a theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a relatively large HOMO-LUMO energy gap of approximately 4.458 eV was calculated, suggesting high electronic stability and low chemical reactivity. nih.gov For this compound, the cyclopropyl (B3062369) group, being an electron-donating substituent, is expected to influence the electron density distribution of the pyrazole ring. This substituent would likely raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyrazole, thereby subtly modifying its reactivity.

Table 1: Calculated Quantum Chemical Parameters for a Substituted Pyrazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | - | nih.gov |

| LUMO Energy | - | nih.gov |

| HOMO-LUMO Energy Gap | ~4.458 eV | nih.gov |

Note: Data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as a representative example of a substituted pyrazole.

Aromaticity and Antiaromaticity Investigations

Pyrazoles are five-membered aromatic heterocyclic compounds. beilstein-journals.org Aromaticity is a key concept used to describe the enhanced stability of cyclic, planar molecules with a delocalized system of 4n+2 π-electrons. beilstein-journals.org This property can be assessed using various computational indicators, such as geometric criteria (e.g., bond length equalization), energetic criteria (resonance energy), and magnetic criteria (e.g., Nucleus-Independent Chemical Shift, NICS).

The pyrazole ring in this compound is inherently aromatic. The introduction of a simple alkyl or cycloalkyl substituent, such as the cyclopropyl group, at the C3 position does not disrupt the cyclic π-electron system and is therefore not expected to diminish the ring's aromatic character. However, computational studies have shown that fusing a pyrazole ring with other systems, such as a 3D aromatic o-carborane, can lead to a loss of aromaticity in the pyrazole moiety, resulting in a non-aromatic pyrazoline-like structure. beilstein-journals.org This highlights that while simple substitution preserves aromaticity, significant structural modifications can alter this fundamental electronic property. beilstein-journals.org The cyclopropyl group itself has been explored as a potential indicator for excited-state aromaticity based on Baird's rule, which posits that π-electron counting rules for aromaticity are reversed in the first ππ* excited triplet state. semanticscholar.org

Basicity and Proton Affinity Studies

The basicity of pyrazoles is a critical physicochemical property, particularly in the context of drug design, as it influences how a molecule interacts in a biological environment. researchgate.net Basicity can be quantified in the gas phase by proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction, and in solution by the pKa value. researchgate.netnih.gov

A comprehensive theoretical study on a series of 150 pyrazoles demonstrated that their basicity is highly dependent on the nature and position of substituents. researchgate.netrsc.org Electron-donating groups generally increase the basicity of the pyrazole ring. The cyclopropyl group at the C3 position of this compound is expected to act as an electron-donating group, thereby increasing the proton affinity and basicity of the molecule compared to unsubstituted 1H-pyrazole. This is because the substituent can help stabilize the positive charge in the protonated form of the molecule. Theoretical calculations using DFT methods have been shown to reproduce experimental gas-phase basicity results for pyrazoles with good accuracy. researchgate.netrsc.org

Table 2: Comparison of Calculated Gas-Phase Basicity (GB) and Proton Affinity (PA) for Pyrazole and Substituted Analogues

| Compound | Substituent(s) | Calculated GB (kJ mol⁻¹) | Calculated PA (kJ mol⁻¹) |

|---|---|---|---|

| 1H-Pyrazole | None | 861.1 | 891.2 |

| 3-Methyl-1H-pyrazole | 3-CH₃ | 878.6 | 908.8 |

| 3,5-Dimethyl-1H-pyrazole | 3,5-(CH₃)₂ | 892.4 | 922.5 |

Data derived from a theoretical study on a large set of pyrazoles, illustrating the effect of electron-donating methyl groups. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful techniques for studying how molecules like this compound and its derivatives interact with biological macromolecules and for understanding their conformational dynamics. eurasianjournals.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov It is widely used in drug discovery to screen potential inhibitors and understand their binding modes. researchgate.netijpbs.com Numerous studies have employed docking to investigate the interactions of pyrazole derivatives with various biological targets. researchgate.netnih.govrsc.orgmdpi.com

For derivatives containing the this compound scaffold, docking simulations can elucidate crucial interactions within a protein's active site. For example, in a study designing potent RET kinase inhibitors, a green contour observed near the cyclopropyl moiety of a fused pyrazole ring in a 3D-QSAR model indicated that hydrophobic groups in that position could increase the ligand's activity. nih.gov This suggests that the cyclopropyl group can engage in favorable hydrophobic interactions with amino acid residues like Leucine, Alanine, and Valine in a target's binding pocket. nih.gov

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Target Protein | Protein Class | PDB ID | Purpose of Study | Reference(s) |

|---|---|---|---|---|

| VEGFR-2 | Receptor Tyrosine Kinase | 2QU5 | Screening for potential anticancer agents | nih.gov |

| Aurora A | Protein Kinase | 2W1G | Screening for potential anticancer agents | nih.gov |

| CDK2 | Protein Kinase | 2VTO | Screening for potential anticancer agents | nih.gov |

| MALT1 | Paracaspase | - | Design of inhibitors for lymphoma and autoimmune diseases | rsc.org |

Molecular Dynamics Simulations to Understand Conformation and Dynamics

Molecular dynamics (MD) simulations are computational methods that model the time-dependent behavior of atoms and molecules. eurasianjournals.com In drug design, MD simulations are often used to complement docking studies by exploring the dynamic stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding. eurasianjournals.comrsc.org

MD simulations can validate the binding poses predicted by docking and provide a more detailed picture of the interactions over time. nih.gov For pyrazole derivatives, MD studies have been used to confirm the stability of ligand binding within the active sites of targets like RET kinase and MALT1. rsc.orgnih.gov In one study, the hydrophobic and hydrogen-bond interactions identified in the initial docking of a pyrazole derivative were shown to be consistent and stable throughout the MD simulation, confirming the validity of the binding model. nih.gov Such simulations are invaluable for assessing the structural adaptability of pyrazole derivatives in different environments and for refining the design of more potent and selective inhibitors. eurasianjournals.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property descriptors of a set of compounds with their biological activity or physicochemical properties, respectively. ej-chem.org For derivatives of this compound, these studies are instrumental in designing new molecules with enhanced efficacy for various applications, including as agrochemicals and pharmaceuticals. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) is a particularly powerful tool that has been applied to pyrazole-containing compounds. nih.govdrugdesign.org Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govresearchgate.netslideshare.net These methods analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields surrounding a series of aligned molecules to build a predictive model. drugdesign.orgslideshare.net For instance, in the design of novel insecticidal N-phenylpyrazoles, 3D-QSAR models have been developed using analogues of known insecticides as a guide. nih.govresearchgate.net

The process involves generating a statistically significant model from a "training set" of molecules with known activities. This model is then validated using a "test set" of compounds to ensure its predictive power. nih.gov The output of these analyses is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For example, a CoMFA or CoMSIA map might indicate that a bulky, electropositive substituent is favored in a particular region, guiding chemists in the synthesis of more potent analogues. researchgate.netmdpi.com

The molecular descriptors used in these models are crucial for their success. They can range from simple 2D properties to complex 3D fields. In studies involving pyrazole derivatives, a combination of descriptors is often used to capture the essence of the structure-activity relationship. biointerfaceresearch.commsjonline.org

| Descriptor Type | Specific Descriptor | Description | Relevance to Activity/Property |

|---|---|---|---|

| 3D Field-Based (CoMFA/CoMSIA) | Steric Fields | Represents the van der Waals potential, indicating the shape and size of the molecule. | Identifies regions where bulky or smaller groups enhance or diminish biological interactions. drugdesign.org |

| 3D Field-Based (CoMFA/CoMSIA) | Electrostatic Fields | Represents the Coulombic potential, indicating the distribution of charge. | Highlights areas where positive or negative potentials are favorable for receptor binding. drugdesign.org |

| 3D Field-Based (CoMSIA) | Hydrophobic Fields | Describes the molecule's affinity for non-polar environments. | Pinpoints regions where lipophilic or hydrophilic character is important for activity. slideshare.net |

| 3D Field-Based (CoMSIA) | Hydrogen Bond Fields | Identifies potential hydrogen bond donor and acceptor sites. | Crucial for defining specific interactions with biological targets like enzymes or receptors. slideshare.net |

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relates to the molecule's ability to donate or accept electrons, affecting reactivity and interaction. mdpi.comresearchgate.net |

| Topological | Molecular Connectivity Indices | Numerical values derived from the molecular graph that describe branching and complexity. | Correlates with properties like boiling point, solubility, and sometimes biological activity. |

These QSAR models serve as a powerful predictive tool, enabling the rational design of new this compound derivatives with optimized properties before their actual synthesis, thereby saving significant time and resources. researchgate.net

Conformational Analysis of the Cyclopropyl Moiety and Pyrazole Ring

The unique electronic structure of the cyclopropane (B1198618) ring, described by Walsh orbitals, allows it to engage in conjugation with adjacent π-systems, such as the pyrazole ring. bluffton.edubluffton.eduwiley.com This interaction is maximized when the plane of the cyclopropyl ring is oriented in a specific way relative to the aromatic ring. The most stable conformation is typically the "bisected" conformation. nih.gov In this arrangement, one of the C-C bonds of the cyclopropane ring is eclipsed with the C-C bond of the pyrazole ring, allowing for maximum overlap between the cyclopropyl's Walsh orbitals and the pyrazole's π-orbitals. nih.gov

Conversely, a "perpendicular" conformation, where the C-H bond of the cyclopropyl carbon attached to the ring is orthogonal to the pyrazole plane, represents an energy maximum, as this minimizes the electronic conjugation. nih.gov The energy difference between the stable bisected conformer and the unstable perpendicular transition state constitutes the rotational energy barrier.

Studies on analogous systems, such as cyclopropyl methyl ketone and 3-cyclopropyl-1,2,4-benzotriazine, have computationally determined the rotational energy profiles. nih.govuwlax.edu For this compound, two primary low-energy bisected conformations can be envisioned, differing by a 180° rotation. The relative energies of these conformers and the height of the rotational barrier provide insight into the molecule's flexibility and the population of different conformational states at room temperature.

| Parameter | Conformation | Typical Value | Significance |

|---|---|---|---|

| Torsion Angle (τ) | Bisected (Energy Minimum) | ~0° or 180° | Defines the most stable arrangement, allowing for maximum conjugative interaction between the cyclopropyl Walsh orbitals and the pyrazole π-system. nih.gov |

| Torsion Angle (τ) | Perpendicular (Energy Maximum) | ~90° or 270° | Represents the transition state for rotation, where orbital overlap is minimized. nih.gov |

| Relative Energy (ΔE) | Bisected vs. Perpendicular | 2-6 kcal/mol | This value represents the rotational energy barrier, indicating the degree of conformational rigidity. A higher barrier suggests a stronger preference for the bisected conformation. nih.gov |

| Bond Length | Adjacent C-C (Cyclopropane) | Lengthened | Conjugation with the π-accepting pyrazole ring can lead to a lengthening of the adjacent cyclopropane bonds. wiley.com |

| Bond Length | Distal C-C (Cyclopropane) | Shortened | The distal bond (opposite the point of attachment) may be shortened as a result of the electronic interaction. wiley.com |

Understanding the conformational preferences of the cyclopropyl moiety is essential for 3D-QSAR studies, as the correct, low-energy conformation must be used for molecular alignment and field calculations to generate a reliable and predictive model. researchgate.net

Applications of 3 Cyclopropyl 1h Pyrazole in Agrochemical Research

Herbicide Development and Mechanisms of Action